molecular formula C14H15BrO2 B6608215 methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate CAS No. 2839144-27-1

methyl4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B6608215
CAS No.: 2839144-27-1
M. Wt: 295.17 g/mol
InChI Key: MLVFGZSUCZHOED-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields. The compound features a bromophenyl group attached to a bicyclo[2.1.1]hexane ring system, which is further esterified with a carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate typically involves a [2 + 2] cycloaddition reaction. This method is efficient and modular, allowing for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often include the use of photochemistry to access new building blocks. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a carboxylic acid derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the bicyclo[2.1.1]hexane ring system provides structural rigidity and stability. The ester group can undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane derivatives: These compounds share the same bicyclic structure but differ in the substituents attached to the ring system.

    Bromophenyl derivatives: Compounds with a bromophenyl group attached to different core structures.

Uniqueness

Methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate is unique due to the combination of the bromophenyl group and the bicyclo[2.1.1]hexane ring system.

Properties

IUPAC Name

methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrO2/c1-17-12(16)14-6-5-13(8-14,9-14)10-3-2-4-11(15)7-10/h2-4,7H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVFGZSUCZHOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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